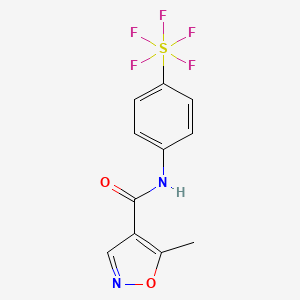
5-Methyl-N-(4-(pentafluoro-l6-sulfaneyl)phenyl)isoxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-N-(4-(pentafluoro-l6-sulfaneyl)phenyl)isoxazole-4-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features an isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. The presence of the pentafluoro-l6-sulfaneyl group adds to its distinctiveness and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N-(4-(pentafluoro-l6-sulfaneyl)phenyl)isoxazole-4-carboxamide typically involves the coupling reaction of aniline derivatives with isoxazole-4-carboxylic acid. Common reagents used in this process include DMAP (4-dimethylaminopyridine) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as activating agents and covalent nucleophilic catalysts . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring safety and efficiency. The use of continuous flow reactors and automated systems can help in achieving consistent product quality and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-N-(4-(pentafluoro-l6-sulfaneyl)phenyl)isoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pentafluoro-l6-sulfaneyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; often performed in dry solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methyl-N-(4-(pentafluoro-l6-sulfaneyl)phenyl)isoxazole-4-carboxamide has several applications in scientific research:
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Methyl-N-(4-(pentafluoro-l6-sulfaneyl)phenyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring and pentafluoro-l6-sulfaneyl group contribute to its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide: Another isoxazole derivative with similar structural features but different substituents.
5-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide: Known for its anti-inflammatory properties and used in the treatment of rheumatoid arthritis.
Uniqueness
5-Methyl-N-(4-(pentafluoro-l6-sulfaneyl)phenyl)isoxazole-4-carboxamide stands out due to the presence of the pentafluoro-l6-sulfaneyl group, which imparts unique chemical and biological properties
Eigenschaften
Molekularformel |
C11H9F5N2O2S |
|---|---|
Molekulargewicht |
328.26 g/mol |
IUPAC-Name |
5-methyl-N-[4-(pentafluoro-λ6-sulfanyl)phenyl]-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C11H9F5N2O2S/c1-7-10(6-17-20-7)11(19)18-8-2-4-9(5-3-8)21(12,13,14,15)16/h2-6H,1H3,(H,18,19) |
InChI-Schlüssel |
YLBURUVILRLHAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)S(F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


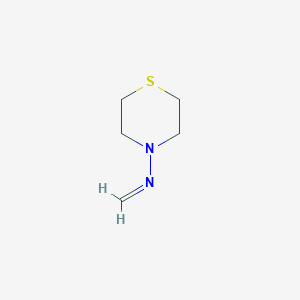
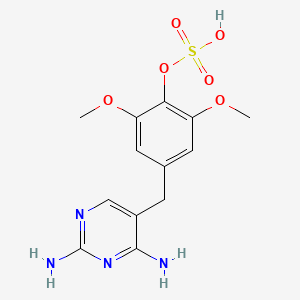
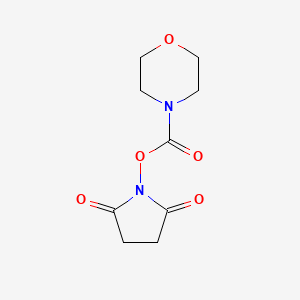
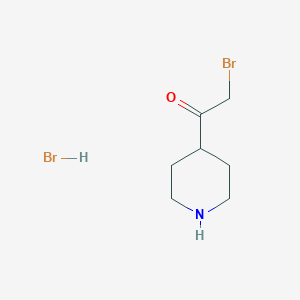

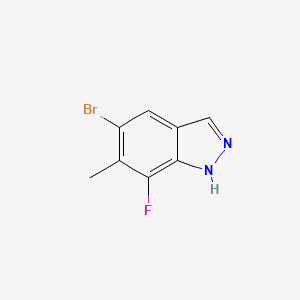
![2-(1-(2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl)-6-(oxazol-2-yl)-2,4-dioxo-1,2-dihydrofuro[3,2-d]pyrimidin-3(4H)-yl)-2-methylpropanoic Acid](/img/structure/B13849874.png)
![Tert-butyl 3-[methoxy(methyl)carbamoyl]-5-phenylmethoxyindazole-1-carboxylate](/img/structure/B13849878.png)
![sodium;9-[(E)-4-[(2R,3aS,6S,7S,7aR)-2-[(1S,2S,3S)-1,3-dihydroxy-2-methylbutyl]-7-hydroxy-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyran-6-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B13849887.png)

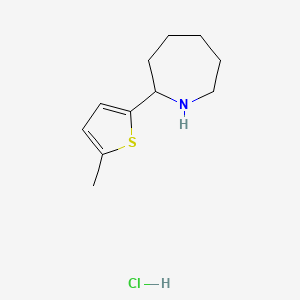
![2-(1,3-Benzodioxol-5-yl)-6-octyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B13849901.png)
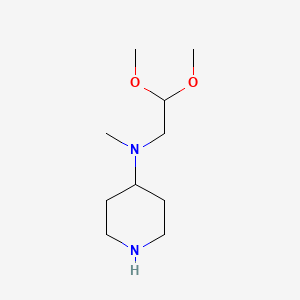
![1-(2-Methoxy-ethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13849911.png)
